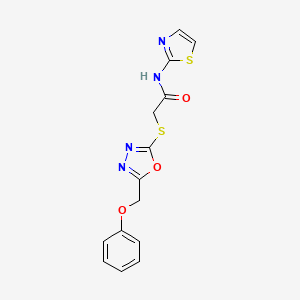![molecular formula C14H20F2S2Sn2 B2606428 (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) CAS No. 1619967-09-7](/img/structure/B2606428.png)
(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is an organotin compound that features a bithiophene core substituted with fluorine atoms at the 3 and 3’ positions and trimethylstannane groups at the 5 and 5’ positions
作用机制
Target of Action
The primary targets of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) are donor–acceptor (D–A) copolymers used in non-fullerene organic solar cells (OSCs) . The compound serves as the donor unit in these copolymers .
Mode of Action
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) interacts with its targets through intramolecular F···S noncovalent interactions . These interactions enhance the planarity of the polymer chain, thereby improving molecular packing, crystallinity, and hole mobility .
Biochemical Pathways
The incorporation of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) into the polymers can enhance their molecular packing, crystallinity, and hole mobility . This leads to improved performance in non-fullerene organic solar cells (OSCs) .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), we can discuss its properties in terms of its impact on the performance of organic solar cells. The introduction of fluoro atoms can lower the highest occupied molecular orbital levels . This results in less recombination loss, more balanced charge mobility, and more favorable morphology .
Result of Action
The result of the action of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is an impressive power conversion efficiency (PCE) of 17.03% in single-junction binary OSCs . This is achieved with a higher Voc of 0.89 V, a Jsc of 25.40 mA cm−2, and an FF of 75.74% .
Action Environment
The action, efficacy, and stability of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can be influenced by various environmental factors.
准备方法
The synthesis of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the following steps:
Synthesis of 3,3’-Difluoro-2,2’-bithiophene: This can be achieved through the coupling of 3-fluorothiophene using a palladium-catalyzed cross-coupling reaction.
Stannylation: The 3,3’-difluoro-2,2’-bithiophene is then subjected to stannylation using trimethyltin chloride in the presence of a suitable catalyst to yield the final product
化学反应分析
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The bithiophene core can participate in redox reactions, which can alter its electronic properties.
Polymerization: This compound can be used as a monomer in polymerization reactions to form conjugated polymers with desirable electronic properties
科学研究应用
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: It is used in the synthesis of donor polymers for organic solar cells, where it helps improve molecular packing, crystallinity, and hole mobility, leading to higher power conversion efficiencies.
Material Science: The compound’s unique electronic properties make it a valuable building block for developing new materials with specific optoelectronic characteristics.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organofluorine compounds.
相似化合物的比较
Similar compounds to (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) include:
2,2’-Bithiophene: Lacks the fluorine and stannane substitutions, resulting in different electronic properties.
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene: Contains additional fluorine atoms, which can further influence its electronic characteristics.
Thieno[3,2-b]thiophene: A fused thiophene derivative with distinct electronic properties compared to bithiophene
These comparisons highlight the unique features of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), particularly its ability to enhance polymer performance in electronic applications.
属性
IUPAC Name |
[4-fluoro-5-(3-fluoro-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2S2.6CH3.2Sn/c9-5-1-3-11-7(5)8-6(10)2-4-12-8;;;;;;;;/h1-2H;6*1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSHSFDCEZYLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2S2Sn2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619967-09-7 |
Source


|
| Record name | (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2606346.png)
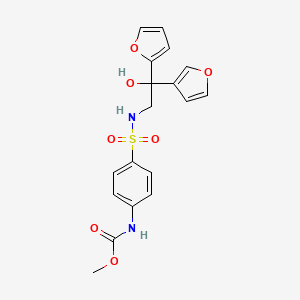
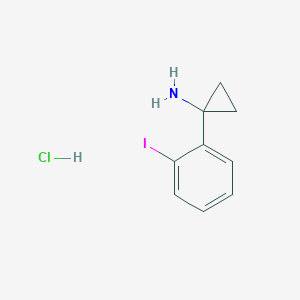
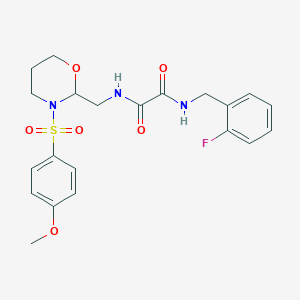
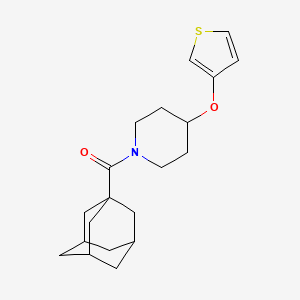
![Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate](/img/structure/B2606355.png)
![3-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2606357.png)
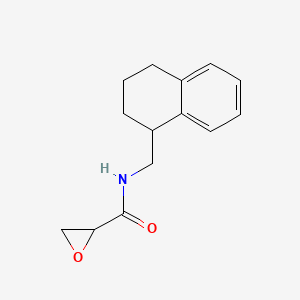
![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]propanamide](/img/structure/B2606359.png)
![4-hydroxythieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2606360.png)
![10-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2606362.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2606364.png)
![2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2606366.png)
